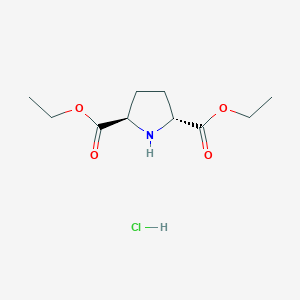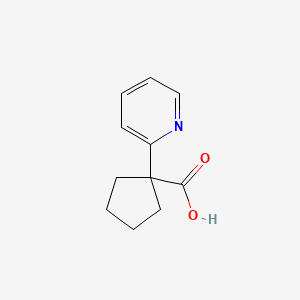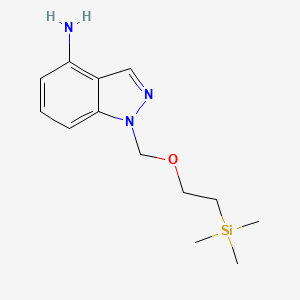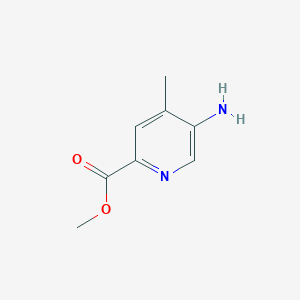
(2,2-Difluoro-1-phenylcyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluoro-1-phenylcyclopropyl)methanamine, commonly known as DFPCM, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a low melting point and high boiling point, making it a useful tool for a variety of laboratory experiments. DFPCM is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and synthetic chemistry. In
Applications De Recherche Scientifique
1. Catalyst Development
(2,2-Difluoro-1-phenylcyclopropyl)methanamine has been utilized in the synthesis of quinazoline-based ruthenium complexes, which act as efficient catalysts in transfer hydrogenation reactions. These complexes have shown excellent conversions and high turnover frequency values, marking significant progress in the field of catalysis (Karabuğa et al., 2015).
2. Surface-Catalyzed Reactions
This compound plays a role in surface-catalyzed reactions, as studied in the formation of active-site imines (Mascavage, Sonnet, & Dalton, 2006). The reaction processes investigated are also relevant to biological systems, like pyridoxal-catalyzed transamination.
3. Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes derived from this compound have been synthesized and characterized for their anticancer activity (Mbugua et al., 2020). These complexes demonstrated significant potential against various human cancerous cell lines, opening new avenues in cancer treatment research.
4. Conformationally Restricted Analogs
The compound has been used in the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines (Demir, Seşenoğlu, Ülkü, & Arici, 2004). These are homophenylalanine analogs and have significant potential in medicinal chemistry due to their conformational restrictions.
5. Imaging and Photocytotoxicity in Red Light
Iron(III) complexes incorporating (2,2-Difluoro-1-phenylcyclopropyl)methanamine have been synthesized for cellular imaging and photocytotoxicity studies (Basu et al., 2014). These complexes showed promising results in generating reactive oxygen species and demonstrating cytotoxicity under red light, indicating potential applications in photodynamic therapy.
Propriétés
IUPAC Name |
(2,2-difluoro-1-phenylcyclopropyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5H,6-7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLHPUYREGZHCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoro-1-phenylcyclopropyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride](/img/structure/B1404266.png)






![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)
![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)
